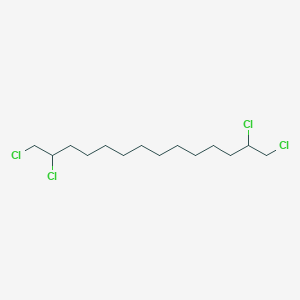
2'-Fluoro-biphenyl-4-ylamine hydrochloride
Descripción general
Descripción
2-Fluoro-biphenyl-4-ylamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a derivative of biphenyl, which is a common building block in the synthesis of various drugs and pharmaceuticals. The purpose of
Mecanismo De Acción
The mechanism of action of 2-Fluoro-biphenyl-4-ylamine hydrochloride is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cell division and growth. Additionally, 2-Fluoro-biphenyl-4-ylamine hydrochloride may induce apoptosis, which is a programmed cell death mechanism that is activated in response to cellular stress.
Biochemical and Physiological Effects:
Studies have shown that 2-Fluoro-biphenyl-4-ylamine hydrochloride can induce a range of biochemical and physiological effects. For example, this compound has been shown to decrease the expression of certain genes that are involved in cancer cell growth and proliferation. Additionally, 2-Fluoro-biphenyl-4-ylamine hydrochloride has been shown to induce oxidative stress, which can lead to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Fluoro-biphenyl-4-ylamine hydrochloride in lab experiments is its potent activity against cancer cells and bacteria. Additionally, this compound is relatively easy to synthesize and purify, making it a convenient candidate for drug development. However, one of the limitations of using 2-Fluoro-biphenyl-4-ylamine hydrochloride is its potential toxicity to healthy cells. Therefore, further studies are needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for the study of 2-Fluoro-biphenyl-4-ylamine hydrochloride. First, further studies are needed to elucidate the mechanism of action of this compound. Second, studies are needed to determine the optimal dosage and administration route for this compound in order to minimize potential toxicity to healthy cells. Third, studies are needed to investigate the potential applications of 2-Fluoro-biphenyl-4-ylamine hydrochloride in the development of new antibiotics. Finally, studies are needed to investigate the potential applications of this compound in the treatment of other diseases, such as viral infections and autoimmune disorders.
Conclusion:
In conclusion, 2-Fluoro-biphenyl-4-ylamine hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been shown to exhibit potent activity against various cancer cell lines and bacteria, making it a potential candidate for drug development. However, further studies are needed to elucidate the mechanism of action, determine the optimal dosage and administration route, and investigate the potential applications of this compound in the treatment of other diseases.
Aplicaciones Científicas De Investigación
2-Fluoro-biphenyl-4-ylamine hydrochloride has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, 2-Fluoro-biphenyl-4-ylamine hydrochloride has been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
IUPAC Name |
4-(2-fluorophenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-12-4-2-1-3-11(12)9-5-7-10(14)8-6-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKXTHCMLYNDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Fluoro-biphenyl-4-ylamine hydrochloride | |
CAS RN |
321-61-9 | |
| Record name | 2′-Fluoro[1,1′-biphenyl]-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,4'-[(1,2-Dimethylcyclohexa-3,5-diene-1,3-diyl)bis(oxy)]dibenzaldehyde](/img/structure/B1504492.png)


![(4-Fluoro-phenyl)-[2-(3-fluoro-phenyl)-ethyl]-amine](/img/structure/B1504500.png)


![4,4'-[Decane-1,10-diylbis(oxy)]bis(3-phenoxyphenol)](/img/structure/B1504503.png)


